Ethyl 2,4-diphenylbutanoate

Organic Synthesis Process Chemistry Yield Optimization

Ethyl 2,4-diphenylbutanoate (CAS 53608-81-4) is a diphenylalkanoate ester belonging to the phenylbutyric acid ester class. It is primarily utilized as a versatile intermediate in organic synthesis due to its reactive ester group, which can undergo hydrolysis, reduction, or alkylation to yield more complex pharmaceutical scaffolds.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
CAS No. 53608-81-4
Cat. No. B1619161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-diphenylbutanoate
CAS53608-81-4
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H20O2/c1-2-20-18(19)17(16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3
InChIKeySJMGLWKVOOIJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4-Diphenylbutanoate (CAS 53608-81-4): Procurement Guide for a Synthetic Intermediate


Ethyl 2,4-diphenylbutanoate (CAS 53608-81-4) is a diphenylalkanoate ester belonging to the phenylbutyric acid ester class [1]. It is primarily utilized as a versatile intermediate in organic synthesis due to its reactive ester group, which can undergo hydrolysis, reduction, or alkylation to yield more complex pharmaceutical scaffolds [1]. The compound is characterized by a molecular weight of 268.35 g/mol and a calculated LogP of approximately 3.97 .

Why Ethyl 2,4-Diphenylbutanoate (53608-81-4) Cannot Be Substituted with Simpler Analogs


Interchanging Ethyl 2,4-diphenylbutanoate with simpler esters like ethyl 2-phenylpropanoate or the free acid, 2,4-diphenylbutyric acid, is not feasible for applications requiring specific lipophilicity or reactivity profiles. The presence of two phenyl rings significantly alters the compound's LogP (3.97) compared to monophenyl analogs, impacting its solubility and behavior in biphasic reaction systems . Furthermore, substituting the ethyl ester with the free acid introduces a hydrogen bond donor, drastically changing its volatility and boiling point (168–169°C at 3.5 mmHg for the ester vs. predicted ~370.9°C at 760 mmHg for the acid) [1]. These differences are critical for purification by vacuum distillation and for maintaining reaction selectivity in subsequent synthetic steps [1].

Ethyl 2,4-Diphenylbutanoate (53608-81-4): Comparative Quantitative Evidence for Procurement


Synthetic Efficiency: Yield Comparison vs. Free Acid Preparation

The established synthesis of ethyl 2,4-diphenylbutanoate via alkylation of ethyl phenylacetate with (2-bromoethyl)benzene proceeds with a reported yield of 77–81% after vacuum distillation [1]. In contrast, the synthesis of the corresponding free acid, 2,4-diphenylbutyric acid, often requires an additional saponification step, which can introduce yield losses and necessitate more complex purification procedures [2].

Organic Synthesis Process Chemistry Yield Optimization

Purification Amenability: Boiling Point and Vacuum Distillation

Ethyl 2,4-diphenylbutanoate is amenable to purification by vacuum distillation, with a reported boiling point of 168–169°C at 3.5 mmHg [1]. This is in stark contrast to the corresponding free acid, 2,4-diphenylbutyric acid, which has a predicted boiling point of 370.9°C at 760 mmHg . The ester's significantly lower boiling point and compatibility with standard laboratory vacuum distillation equipment provides a clear advantage in purification over the acid, which would likely require chromatography or recrystallization.

Purification Process Chemistry Vacuum Distillation

Lipophilicity and Molecular Topology: LogP and PSA vs. Simpler Analogs

The compound's lipophilicity (XLogP = 4.4) and polar surface area (PSA = 26.3 Ų) are defined by its two phenyl rings and ester functionality . This profile differs significantly from monophenyl analogs like ethyl 2-phenylpropanoate (XLogP ~2.5-3.0, estimated), which are far less lipophilic [1]. The higher LogP of the target compound influences its partitioning in biphasic reactions and its behavior in biological systems, making it more suitable for the synthesis of hydrophobic pharmacophores.

Medicinal Chemistry Drug Design Lipophilicity

Best Application Scenarios for Ethyl 2,4-Diphenylbutanoate (53608-81-4) Based on Comparative Evidence


Large-Scale Synthesis of Lipophilic Drug Intermediates

Given its high isolated yield (77–81%) and facile purification by vacuum distillation, this compound is ideally suited as a building block in the multi-step synthesis of lipophilic pharmaceutical candidates where high purity and scalable production are required [1].

Development of Hydrophobic Pharmacophores

The compound's elevated LogP (4.4) makes it a valuable starting material for introducing hydrophobic character into drug molecules, potentially improving membrane permeability or target binding in non-polar enzyme pockets .

Precursor for 2,4-Diphenylbutyric Acid Derivatives

As an ester, it serves as a protected form of the carboxylic acid, allowing for subsequent synthetic transformations (e.g., amidation, reduction) on the ester group or hydrolysis to yield the free acid for further functionalization [1].

Technical Documentation Hub

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